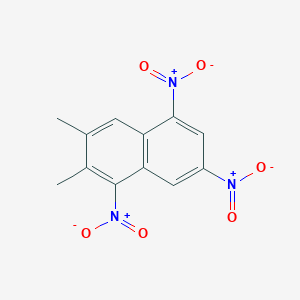

2,3-Dimethyl-1,5,7-trinitronaphthalene

Descripción

2,3-Dimethyl-1,5,7-trinitronaphthalene is a polynitroaromatic compound characterized by a naphthalene backbone substituted with two methyl groups at positions 2 and 3 and three nitro groups at positions 1, 5, and 5. Limited direct data on its synthesis or industrial applications are available in the provided evidence, but its structural analogs suggest relevance in explosive formulations and materials science.

Propiedades

Número CAS |

50558-80-0 |

|---|---|

Fórmula molecular |

C12H9N3O6 |

Peso molecular |

291.22 g/mol |

Nombre IUPAC |

2,3-dimethyl-1,5,7-trinitronaphthalene |

InChI |

InChI=1S/C12H9N3O6/c1-6-3-9-10(12(7(6)2)15(20)21)4-8(13(16)17)5-11(9)14(18)19/h3-5H,1-2H3 |

Clave InChI |

OWKXXEGSFBFATC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,5,7-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dimethyl-1,5,7-trinitronaphthalene follows similar principles as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced cooling systems are often employed to manage the exothermic nature of the nitration process.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-1,5,7-trinitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

2,3-Dimethyl-1,5,7-trinitronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1,5,7-trinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Table 1: Key Properties of 2,3-Dimethyl-1,5,7-trinitronaphthalene and Related Compounds

Comparison with Trinitroaromatic Compounds

- Thermal Stability: The methyl groups in 2,3-Dimethyl-1,5,7-trinitronaphthalene likely enhance thermal stability compared to non-methylated trinitronaphthalenes (e.g., 1,5,7-trinitronaphthalene), analogous to TNT’s stability from its methyl group .

- Detonation Performance : While TNT’s balanced stability and energy output make it a benchmark explosive, the additional nitro groups in 2,3-Dimethyl-1,5,7-trinitronaphthalene may increase energy density but reduce safety margins due to higher sensitivity .

Comparison with Methylated Naphthalenes

- Toxicity : Methylated naphthalenes like 2-methylnaphthalene exhibit documented respiratory and environmental toxicity . The nitro groups in 2,3-Dimethyl-1,5,7-trinitronaphthalene may exacerbate toxicity, though specific data are lacking.

- Solubility: Methyl groups improve solubility in non-polar solvents (e.g., benzene), but nitro groups enhance polarity, suggesting moderate solubility in alcohols and chlorinated solvents .

Research Findings and Data Gaps

- Analytical Challenges: Toxicological profiles for methylnaphthalenes highlight gaps in substance-specific data, particularly for nitro-substituted variants .

- Synthesis Insights : While details synthesis routes for naphthol derivatives, the nitro-functionalization and methylation steps for 2,3-Dimethyl-1,5,7-trinitronaphthalene remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.